1-Allyl-5-ethyl-5-phenylbarbituric acid

Barbiturate pharmacology Structure-activity relationship N-allyl substitution

1-Allyl-5-ethyl-5-phenylbarbituric acid (CAS 14167-72-7), also designated N-monoallylphenobarbital or MAPheB, is an N-allyl-substituted derivative of phenobarbital belonging to the barbiturate class of central nervous system depressants. It is a C15H16N2O3 compound with a molecular weight of 272.3 g/mol, featuring allyl substitution at the N1 position of the barbituric acid ring while retaining the 5-ethyl-5-phenyl substitution pattern characteristic of phenobarbital.

Molecular Formula C15H16N2O3
Molecular Weight 272.3 g/mol
CAS No. 14167-72-7
Cat. No. B079169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-5-ethyl-5-phenylbarbituric acid
CAS14167-72-7
Molecular FormulaC15H16N2O3
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O3/c1-3-10-17-13(19)15(4-2,12(18)16-14(17)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,16,18,20)
InChIKeyYQXRJLHVCIHNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-5-ethyl-5-phenylbarbituric Acid (MAPheB): Baseline Characterization for Barbiturate Research and Seizure Model Procurement


1-Allyl-5-ethyl-5-phenylbarbituric acid (CAS 14167-72-7), also designated N-monoallylphenobarbital or MAPheB, is an N-allyl-substituted derivative of phenobarbital belonging to the barbiturate class of central nervous system depressants [1]. It is a C15H16N2O3 compound with a molecular weight of 272.3 g/mol, featuring allyl substitution at the N1 position of the barbituric acid ring while retaining the 5-ethyl-5-phenyl substitution pattern characteristic of phenobarbital . This structural modification confers a distinct pharmacological profile that includes hypnotic and anticonvulsant activities combined with a pronounced ability to potentiate barbiturate-induced narcosis [1].

Why Phenobarbital Cannot Substitute for 1-Allyl-5-ethyl-5-phenylbarbituric Acid in Pharmacological Interaction Studies


Direct substitution of the parent compound phenobarbital for 1-allyl-5-ethyl-5-phenylbarbituric acid (MAPheB) is not scientifically justifiable in experimental contexts where barbiturate potentiation or differential toxicity is under investigation. The introduction of a single N-allyl group produces a compound that, unlike phenobarbital, retains hypnotic and anticonvulsant activity while simultaneously exhibiting dose-dependent synergistic potentiation of barbiturate-induced sleep [1]. Furthermore, the N-monoallyl derivative displays lower acute toxicity than its parent phenobarbital, whereas the N,N'-diallyl derivative (DAPheB) loses both hypnotic and anticonvulsant activities entirely [1]. These functional divergences mean that phenobarbital, DAPheB, and MAPheB occupy distinct pharmacological positions that cannot be interchanged without altering experimental outcomes, making MAPheB the required compound for studies of monoallyl-specific barbiturate pharmacology [1].

1-Allyl-5-ethyl-5-phenylbarbituric Acid (MAPheB) Quantitative Differentiation Evidence Guide


Directional Pharmacological Activity: Monoallyl vs. Diallyl Phenobarbital Derivatives

N-Monoallylphenobarbital (MAPheB) retains both hypnotic and anticonvulsant activities, in marked contrast to N,N'-diallylphenobarbital (DAPheB), which is devoid of both activities [1]. This functional divergence demonstrates that the degree of N-allyl substitution on the phenobarbital scaffold is a binary switch for pharmacological activity. The observation is consistent across the phenobarbital, amobarbital, and thiopental series, where the monoallyl derivatives retain activity while the diallyl derivatives do not [1].

Barbiturate pharmacology Structure-activity relationship N-allyl substitution

Acute Toxicity Reduction: MAPheB vs. Phenobarbital

The acute toxicity (LD50) of MAPheB is lower than that of the parent compound phenobarbital [1]. This differential toxicity profile is a consistent finding across the N-monoallyl-substituted barbiturate series, including MAPheB, MAAB, and MATP, all of which exhibited LD50 values lower than their respective parent compounds [1].

Acute toxicity Barbiturate safety LD50

Barbiturate-Induced Sleep Potentiation: MAPheB Synergistic Effect Profile

MAPheB (80 mg/kg, i.p.) significantly prolonged sleeping times induced by barbital, phenobarbital, amobarbital, pentobarbital, and thiopental in mice [1]. This broad-spectrum potentiation distinguishes MAPheB from other allyl derivatives such as MAAB, which did not potentiate barbital-induced sleep despite markedly prolonging phenobarbital-induced sleep by 25-fold over control levels [1]. The potentiating effect of MAPheB on phenobarbital-induced sleep was dose-dependent across 20, 40, and 80 mg/kg i.p., with MAPheB exhibiting a more potent prolonging effect than DAPheB at parent compound doses of 150 or 180 mg/kg i.p. [1].

Drug interaction Barbiturate potentiation Sleep prolongation

Analog Comparison: N-Monoallylbarbital (MAB) vs. Barbital Demonstrates Enhanced Hypnotic Potency via N-Allyl Substitution

In the structurally analogous barbital series, N-monoallylbarbital (MAB) demonstrated more potent hypnotic activity [HD50 = 146 (140-152) mg/kg, i.p.] than the parent compound barbital [HD50 = 179 (153-209) mg/kg, i.p.] [1]. MAB also showed slightly more potent anticonvulsant activity [PTZ-ED50 = 25.1 (18.1-34.8) mg/kg, i.p.] compared to barbital [PTZ-ED50 = 27.7 (25.5-30.1) mg/kg, i.p.] [1]. This establishes a class-level precedent that N-monoallyl substitution can enhance hypnotic potency over the parent barbiturate, though the direction of potency shift is parent-scaffold-dependent: in the phenobarbital series, MAPheB was less potent than phenobarbital as a direct hypnotic, but gained unique potentiating properties [2].

N-allyl barbiturate Hypnotic potency Barbital analog

Distinct CNS Interaction Profile: MAPheB Does Not Antagonize Barbital-Induced Sleep

MAPheB's effect profile differs fundamentally from that of N,N'-diallylpentobarbital, which was reported to shorten barbital-induced sleeping time in prior studies [1]. MAPheB, in contrast, never antagonized any barbiturate-induced sleep; it exclusively potentiated sleeping times across all barbiturates tested [1]. This absence of antagonistic activity distinguishes MAPheB from certain N,N'-diallyl derivatives that can attenuate barbital effects, positioning MAPheB as a pure potentiator rather than a mixed agonist/antagonist.

Barbiturate antagonism CNS pharmacology Drug interaction

Research and Industrial Application Scenarios for 1-Allyl-5-ethyl-5-phenylbarbituric Acid (MAPheB)


Barbiturate Polypharmacy and Drug-Drug Interaction Studies

MAPheB is the compound of choice for preclinical studies examining the potentiation of barbiturate-induced CNS depression by N-allyl derivatives. As demonstrated by Tateoka et al., MAPheB (80 mg/kg, i.p.) prolonged sleeping times induced by all five barbiturates tested—barbital, phenobarbital, amobarbital, pentobarbital, and thiopental—making it the only compound in the series with universal potentiating activity [1]. This property enables systematic investigation of the mechanisms underlying barbiturate synergy and cross-potentiation.

Structure-Activity Relationship (SAR) Studies of Barbiturate N-Substitution

MAPheB serves as the essential monoallyl reference standard in comparative SAR studies against its parent phenobarbital, the inactive N,N'-diallyl derivative (DAPheB), and the analogous N-monoallylbarbital (MAB) series [1][2]. The binary activity switch between monoallyl and diallyl substitution—where MAPheB retains hypnotic and anticonvulsant activities while DAPheB loses both—provides a defined experimental system for probing the structural determinants of barbiturate receptor activation and allosteric modulation [1].

Reduced-Toxicity Barbiturate Probe for In Vivo CNS Depression Models

For in vivo experimental designs where phenobarbital's acute toxicity limits dosing flexibility, MAPheB offers a barbiturate with retained CNS depressant properties and a documented lower acute toxicity profile [1]. This wider safety margin is advantageous in seizure models and sleep potentiation assays where mortality must be minimized while maintaining pharmacological relevance, though users should verify the specific LD50 values from the original table data in the primary source [1].

Reference Standard for Analytical Method Development and Forensic Toxicology

As a structurally defined N-allyl barbiturate with the CAS registry number 14167-72-7, molecular formula C15H16N2O3, and molecular weight 272.3 g/mol [3], MAPheB can serve as a reference standard in chromatographic and mass spectrometric method development for the detection and differentiation of N-substituted barbiturates in biological matrices, particularly where distinguishing monoallyl from diallyl or parent compounds is analytically required.

Quote Request

Request a Quote for 1-Allyl-5-ethyl-5-phenylbarbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.